6-Methoxy-N-methyl-3-nitropyridin-2-amine
Overview
Description
6-Methoxy-N-methyl-3-nitropyridin-2-amine is a nitroaromatic compound that contains a pyridine ring with a methoxy group at the 6-position, a nitro group at the 3-position, and a methylamine group at the 2-position
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methoxy-N-methyl-3-nitropyridin-2-amine are as follows :
- High gastrointestinal absorption. The compound is not a P-gp substrate, indicating that it can be distributed throughout the body. It is not an inhibitor of major cytochrome P450 enzymes, suggesting that it may have a lower risk of drug-drug interactions. Information on the excretion of this compound is not available. These properties influence the bioavailability of the compound, which is an important factor in its pharmacological efficacy.
Biochemical Analysis
Biochemical Properties
6-Methoxy-N-methyl-3-nitropyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain reductases, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors involved in stress responses, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. For example, it has been found to inhibit certain oxidoreductases, leading to a decrease in reactive oxygen species production . This inhibition can have downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can degrade into various byproducts over time, which can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced stress response and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . This localization is essential for its biological activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . This localization is directed by targeting signals and post-translational modifications, ensuring that the compound reaches its intended sites of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-methoxy-2-methylpyridine followed by amination. One common method includes the following steps:
Nitration: 6-Methoxy-2-methylpyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is 6-Methoxy-N-methyl-3-aminopyridin-2-amine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
6-Methoxy-N-methyl-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-nitropyridin-2-amine: Lacks the N-methyl group, which can affect its reactivity and biological activity.
2-Amino-6-methoxy-3-nitropyridine: Similar structure but with an amino group instead of a methylamine group.
6-Methoxy-3-nitropyridin-2-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
6-methoxy-N-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-8-7-5(10(11)12)3-4-6(9-7)13-2/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNGZVULJTWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240913 | |
Record name | 6-Methoxy-N-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94166-58-2 | |
Record name | 6-Methoxy-N-methyl-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94166-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-N-methyl-3-nitropyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-N-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-N-methyl-3-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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